2,2-Dimethylthietan-3-amine
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Overview
Description
2,2-Dimethylthietan-3-amine: is an organic compound with the molecular formula C₅H₁₁NS . It is a member of the thietane family, which are four-membered sulfur-containing heterocycles. The compound is characterized by the presence of an amine group attached to the third carbon of the thietane ring, with two methyl groups attached to the second carbon. This structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthietan-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: N-alkylated or N-acylated derivatives .
Scientific Research Applications
2,2-Dimethylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 2,2-Dimethylthietan-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The sulfur atom in the thietane ring can participate in redox reactions, potentially affecting cellular redox balance. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
2,2-Dimethylthietane: Similar structure but lacks the amine group.
3-Aminothietane: Similar structure but lacks the methyl groups.
2,2-Dimethylthiirane: A three-membered ring analog with sulfur.
Uniqueness: 2,2-Dimethylthietan-3-amine is unique due to the presence of both the amine group and the two methyl groups on the thietane ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2,2-dimethylthietan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIGXGGBHPDRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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